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Cat. No.: B159462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Naphthol AS-BI phosphate (7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-

naphthalenecarboxamide) is a versatile chemical compound widely utilized in life science

research as a substrate for detecting phosphatase activity.[1][2][3] Its utility spans various

applications, including analytical chemistry, pharmaceutical development, and biochemistry.[1]

It is particularly prominent in enzyme assays and histochemical staining, where it serves as a

substrate for both acid and alkaline phosphatases.[2][3] This guide provides an in-depth

technical overview of Naphthol AS-BI phosphate, including its properties, mechanism of

action, experimental protocols, and data presentation for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
Naphthol AS-BI phosphate is a substituted naphthol derivative.[4] Its chemical structure and

properties are summarized in the table below.
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Property Value

CAS Number 1919-91-1[4]

Molecular Formula C₁₈H₁₅BrNO₆P[4]

Molecular Weight 452.2 g/mol [4]

Appearance White to light yellow powder[4]

Solubility
Methanol: 50 mg/mL, Soluble in DMSO and

DMF, Sparingly soluble in aqueous buffers[4][5]

Storage Temperature -20°C[4]

Mechanism of Action
Naphthol AS-BI phosphate functions as a substrate for phosphatases, which are enzymes

that catalyze the hydrolysis of phosphomonoesters. The enzymatic reaction involves the

removal of the phosphate group from the Naphthol AS-BI phosphate molecule. This

dephosphorylation reaction yields 7-bromo-3-hydroxy-2-naphtho-o-anisidide (Naphthol AS-BI),

an insoluble product.[6]

The liberated Naphthol AS-BI can be detected in two primary ways:

Chromogenic Detection: In the presence of a diazonium salt (e.g., Fast Red TR, Fast Garnet

GBC), the Naphthol AS-BI product undergoes a coupling reaction to form a highly colored,

insoluble azo dye at the site of enzyme activity.[6][7] This allows for the visualization of

phosphatase activity in tissues and cells using light microscopy.

Fluorogenic Detection: The dephosphorylated product, Naphthol AS-BI, is inherently

fluorescent.[5] It exhibits excitation and emission maxima at approximately 405 nm and 515

nm, respectively.[5] This fluorescence can be measured to quantify enzyme activity.[5]

The enzymatic reaction of Naphthol AS-BI phosphate is illustrated in the diagram below.
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Detection Methods

Naphthol AS-BI phosphate (Substrate)

Phosphatase (Acid or Alkaline)

 Binds to enzyme

Naphthol AS-BI (Insoluble Product)

 Catalyzes hydrolysis

Inorganic Phosphate

 

Colored Azo Dye (Chromogenic Detection)

 + Diazonium Salt

Fluorescence (Fluorogenic Detection)
Ex/Em: ~405/515 nm

 (inherently fluorescent)
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Enzymatic reaction of Naphthol AS-BI phosphate.

Quantitative Data
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While Naphthol AS-BI phosphate is widely used for the quantitative analysis of phosphatase

activity through fluorometric assays, specific kinetic parameters such as Kₘ and Vₘₐₓ are not

readily available in the public literature. However, its utility as a quantitative tool has been

demonstrated, particularly in the development of specific immunoassays for tartrate-resistant

acid phosphatase (TRAP) isoform 5b.[2]

For comparative purposes, the kinetic parameters for a commonly used alternative substrate,

p-nitrophenyl phosphate (pNPP), are provided below. This data can serve as a benchmark

when designing quantitative experiments.

Enzyme Substrate Kₘ Vₘₐₓ Conditions

E. coli Alkaline

Phosphatase
pNPP 0.0290 mM 0.0254 mM/min Not specified

Human Prostatic

Acid

Phosphatase

1-Naphthyl

Phosphate
1.6 mM Not specified pH 4.7

Human Prostatic

Acid

Phosphatase

1-Naphthyl

Phosphate
0.1 mM Not specified pH 5.8

Note: The kinetic parameters are highly dependent on experimental conditions such as pH,

temperature, and buffer composition.

Experimental Protocols
Naphthol AS-BI phosphate is a versatile substrate that can be used in a variety of

experimental protocols. Below are detailed methodologies for its application in histochemical

staining and fluorometric assays.

Histochemical Staining for Tartrate-Resistant Acid
Phosphatase (TRAP)
This protocol is adapted from various sources for the detection of TRAP activity in cultured cells

or tissue sections.[1][7][8]
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Materials:

Fixative solution (e.g., 10% formalin in PBS)

Naphthol AS-BI phosphate solution (10 mg/mL in dimethylformamide)

Acetate buffer (0.1 M, pH 5.0)

Sodium tartrate

Diazonium salt (e.g., Fast Garnet GBC or Pararosaniline)

Counterstain (e.g., Hematoxylin)

Mounting medium

Procedure:

Fixation: Fix cells or tissue sections with the fixative solution for 10-15 minutes at room

temperature.

Washing: Rinse the samples with deionized water.

Incubation: Prepare the incubation solution by mixing the acetate buffer, sodium tartrate,

Naphthol AS-BI phosphate solution, and the diazonium salt. Incubate the samples in this

solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.

Washing: Rinse the samples with deionized water.

Counterstaining: Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

Washing: Rinse with deionized water.

Mounting: Mount the coverslip using an aqueous mounting medium.

Expected Results:

Sites of TRAP activity will appear as a bright red or reddish-brown precipitate. Cell nuclei will

be stained blue by the hematoxylin.
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The following diagram illustrates the general workflow for histochemical staining.

Start: Fixed Cells/Tissues

Fixation

Wash

Incubate with Naphthol AS-BI phosphate
and Diazonium Salt

Wash

Counterstain (e.g., Hematoxylin)

Wash

Mount

End: Microscopic Analysis
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General workflow for histochemical staining.

Fluorometric Assay for Phosphatase Activity
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This protocol provides a general framework for a quantitative fluorometric assay of

phosphatase activity in solution.

Materials:

96-well black microplate

Tris buffer (0.1 M, pH 9.0 for alkaline phosphatase) or Acetate buffer (0.1 M, pH 5.0 for acid

phosphatase)

Naphthol AS-BI phosphate stock solution (in DMSO or DMF)

Enzyme solution (e.g., cell lysate or purified enzyme)

Fluorometer

Procedure:

Prepare Substrate Solution: Dilute the Naphthol AS-BI phosphate stock solution in the

appropriate buffer to the desired final concentration.

Pipetting: To each well of the microplate, add the substrate solution.

Initiate Reaction: Add the enzyme solution to each well to start the reaction.

Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

Measurement: Measure the fluorescence at regular time intervals using a fluorometer with

excitation at ~405 nm and emission at ~515 nm.

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence

versus time plot.

The workflow for the fluorometric assay is depicted below.
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Start: Prepare Reagents
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Workflow for a fluorometric phosphatase assay.

Conclusion
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Naphthol AS-BI phosphate is a valuable and versatile substrate for the detection and

quantification of acid and alkaline phosphatase activity. Its ability to produce both a distinct

chromogenic precipitate and a fluorescent signal makes it suitable for a wide range of

applications, from in situ localization in tissues to high-throughput quantitative assays.[3][5][7]

While specific kinetic data for this substrate is not extensively documented, its demonstrated

utility in various experimental settings underscores its importance as a tool for researchers in

biochemistry, cell biology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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